molecular formula C7H6BrN3 B1280983 3-Bromo-7-methylimidazo[1,2-a]pyrimidine CAS No. 375857-62-8

3-Bromo-7-methylimidazo[1,2-a]pyrimidine

Cat. No. B1280983
CAS RN: 375857-62-8
M. Wt: 212.05 g/mol
InChI Key: JBZXFEPGAAWNRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-methylimidazo[1,2-a]pyrimidine is a chemical compound with the molecular formula C7H6BrN3 . It has a molecular weight of 212.05 . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 3-Bromo-7-methylimidazo[1,2-a]pyrimidine, has been well studied in the past decade . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine has been determined by X-ray crystallography . The structure is characterized by the presence of a bromine atom and a methyl group attached to the imidazo[1,2-a]pyrimidine core .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines undergo various chemical reactions. These include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical And Chemical Properties Analysis

3-Bromo-7-methylimidazo[1,2-a]pyrimidine is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Antituberculosis Agent Development

Imidazo[1,2-a]pyrimidine derivatives have been identified as potential scaffolds for developing new antituberculosis (TB) drugs . These compounds have shown significant activity against multidrug-resistant and extensively drug-resistant strains of TB. The structure-activity relationship and mode-of-action studies of these derivatives provide valuable insights for the design of new TB therapeutics.

Synthetic Chemistry

The compound serves as a versatile intermediate in synthetic chemistry, enabling the construction of complex molecules through various chemosynthetic methodologies . Its functionalization at the 3-position is particularly noteworthy for developing new chemosynthetic strategies and drug development.

Material Science

In material science, the structural character of imidazo[1,2-a]pyrimidine moieties, including 3-Bromo-7-methylimidazo[1,2-a]pyrimidine, is leveraged due to its fused bicyclic heterocycle, which is beneficial in creating materials with specific properties .

Biological Studies

The biological activity of imidazo[1,2-a]pyrimidine analogs, such as their role in TB treatment, underscores the importance of these compounds in biological studies . They are used to understand disease mechanisms and develop assays for biological testing.

Agricultural Research

While specific data on 3-Bromo-7-methylimidazo[1,2-a]pyrimidine in agricultural research is limited, related imidazo[1,2-a]pyrimidine compounds are explored for their potential use in developing agricultural chemicals .

Analytical Methods

Imidazo[1,2-a]pyrimidine derivatives are utilized in analytical chemistry for the development of new analytical methods. Their reactivity and stability under various conditions make them suitable for use in different analytical techniques .

Safety and Hazards

The safety information for 3-Bromo-7-methylimidazo[1,2-a]pyrimidine includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 .

Future Directions

Imidazo[1,2-a]pyridines, including 3-Bromo-7-methylimidazo[1,2-a]pyrimidine, have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied in the past decade because of their importance as a bioactive scaffold . Future research will likely continue to explore the synthesis and applications of these compounds .

properties

IUPAC Name

3-bromo-7-methylimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-3-11-6(8)4-9-7(11)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZXFEPGAAWNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(N2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464732
Record name 3-Bromo-7-methylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-7-methylimidazo[1,2-a]pyrimidine

CAS RN

375857-62-8
Record name 3-Bromo-7-methylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Methylimidazo[1,2-a]pyrimidine (100 mg, 0.75 mmol) and sodium acetate (74 mg, 0.90 mmol) were dissolved in methanol (2 ml) which had been saturated with potassium bromide and this mixture was cooled to −10° C. before dropwise addition of bromine (132 mg, 0.83 mmol) over 5 min. On complete addition the mixture was quenched by addition of 1M sodium sulfite solution (2 ml) and the solvent removed in vacuo. The residue was treated with water (15 ml) and saturated sodium hydrogencarbonate solution (15 ml) and extracted with ethyl acetate (3×40 ml). The organics were combined then washed with brine (40 ml), dried over anhydrous sodium sulfate and evaporated to give an off white solid. This solid was purified by silica gel chromatography eluting with dichloromethane and 1% conc. ammonia on a gradient of methanol (1-2%) to give 3-bromo-7-methylimidazo[1,2-a]pyrimidine (100 mg, 63%) as a white crystalline solid: δH (400 MHz, CDCl3) 2.67 (3H, s), 6.87 (1H, d, J 7), 7.71 (1H, s), 8.27 (1H, d, J 7).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
132 mg
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.